2-Butoxy-1-chloro-4-nitrobenzene
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Overview
Description
2-Butoxy-1-chloro-4-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a derivative of benzene, substituted with butoxy, chloro, and nitro groups. This compound is used primarily in research and industrial applications.
Preparation Methods
The synthesis of 2-Butoxy-1-chloro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-butoxy-1-chlorobenzene using nitric acid and sulfuric acid as reagents . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-Butoxy-1-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Scientific Research Applications
2-Butoxy-1-chloro-4-nitrobenzene is used in various scientific research applications:
Mechanism of Action
The primary mechanism of action for 2-Butoxy-1-chloro-4-nitrobenzene involves its electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring and directs incoming electrophiles to the meta position relative to itself . The butoxy group, being an electron-donating group, can influence the reactivity of the compound by stabilizing intermediates during reactions .
Comparison with Similar Compounds
2-Butoxy-1-chloro-4-nitrobenzene can be compared with other nitrobenzene derivatives:
2-Butoxy-1-nitrobenzene: Lacks the chloro substituent, making it less reactive in electrophilic aromatic substitution reactions.
1-Chloro-2-nitrobenzene: Lacks the butoxy group, resulting in different solubility and reactivity properties.
2-Butoxy-1-chloro-4-aminobenzene: The amino group is a strong electron-donating group, making the compound more reactive in electrophilic aromatic substitution reactions compared to the nitro derivative.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
2-butoxy-1-chloro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-2-3-6-15-10-7-8(12(13)14)4-5-9(10)11/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCATPUXCKXZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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